molecular formula C14H21N3O3S2 B1392580 tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate CAS No. 1265962-95-5

tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate

Cat. No.: B1392580
CAS No.: 1265962-95-5
M. Wt: 343.5 g/mol
InChI Key: ZWBXJLJDOFZTQC-UHFFFAOYSA-N
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Description

Tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate is a useful research compound. Its molecular formula is C14H21N3O3S2 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. For instance, the thiazole ring in the compound can bind to enzyme active sites, inhibiting or activating their functions . This interaction is crucial for studying enzyme kinetics and understanding the regulatory mechanisms of various biochemical processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . This compound can also modulate gene expression by binding to transcription factors or DNA sequences, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound can inhibit or activate key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and DNA to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular energy production and metabolism.

Properties

IUPAC Name

tert-butyl 4-[(2-methyl-1,3-thiazol-4-yl)methylcarbamoyl]-1,3-thiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c1-9-16-10(6-22-9)5-15-12(18)11-7-21-8-17(11)13(19)20-14(2,3)4/h6,11H,5,7-8H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBXJLJDOFZTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C2CSCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate
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tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate
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tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate
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tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate
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tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate
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tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.